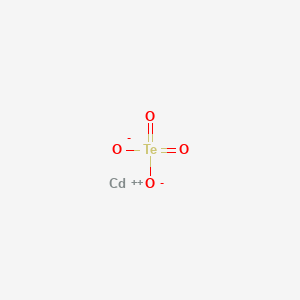
Manganese chlorideoxide (MnClO3) (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese chlorideoxide (MnClO3) (9CI) is a chemical compound with the molecular formula ClMnO3. It is a manganese-based compound that has garnered interest due to its unique properties and potential applications in various fields. Manganese is an essential transition metal found in the Earth’s crust and is known for its diverse oxidation states, which contribute to the compound’s reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese chlorideoxide can be synthesized through the reaction of manganese(II) sulfate with barium chlorate. The process involves removing water by boiling under vacuum conditions, followed by cooling to -80°C to obtain a pink solid. The solid is then cleaned with liquid nitrogen and potassium hydroxide to remove decomposition products .
Industrial Production Methods
Industrial production of manganese chlorideoxide typically involves the use of manganese sulfate and chlorate salts. The reaction conditions are carefully controlled to ensure the stability of the compound, as it is known to be unstable even in dilute solutions. The compound is usually handled at low temperatures to prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Manganese chlorideoxide undergoes various types of chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of manganese.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese dioxide (MnO2).
Reduction: Lower oxidation states of manganese, such as manganese(II) chloride (MnCl2).
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Manganese chlorideoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of manganese-based materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of manganese chlorideoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, manganese can act as a cofactor for enzymes, facilitating enzymatic reactions. The compound’s reactivity is attributed to the multiple oxidation states of manganese, which allow it to participate in electron transfer processes and catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) chloride (MnCl2): A stable manganese compound with similar reactivity but different oxidation state.
Manganese(III) chloride (MnCl3):
Manganese(II) chlorate (Mn(ClO3)2): An unstable compound with similar chlorate groups but different manganese oxidation state
Uniqueness
Manganese chlorideoxide is unique due to its specific oxidation state and the presence of both chloride and oxide groups
Propiedades
Fórmula molecular |
ClMnO3-7 |
|---|---|
Peso molecular |
138.39 g/mol |
Nombre IUPAC |
manganese;oxygen(2-);chloride |
InChI |
InChI=1S/ClH.Mn.3O/h1H;;;;/q;;3*-2/p-1 |
Clave InChI |
ILAJITVPELNHPG-UHFFFAOYSA-M |
SMILES canónico |
[O-2].[O-2].[O-2].[Cl-].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
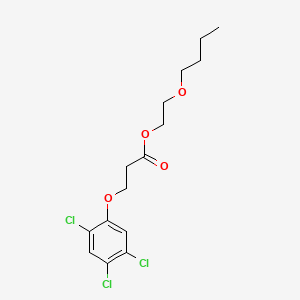
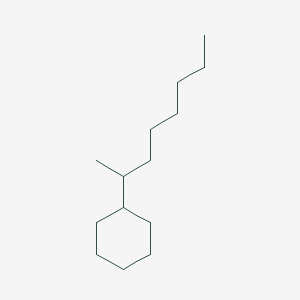
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
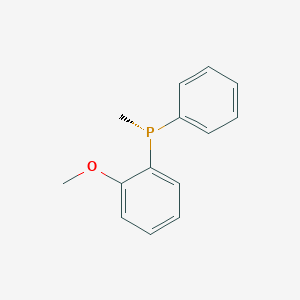
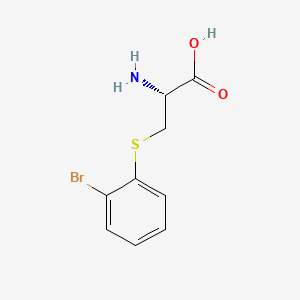
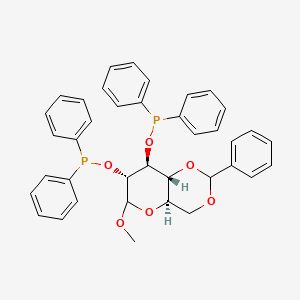
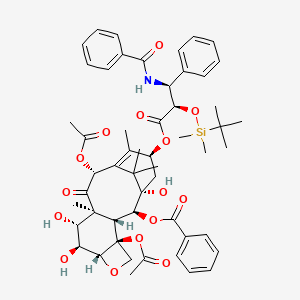
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
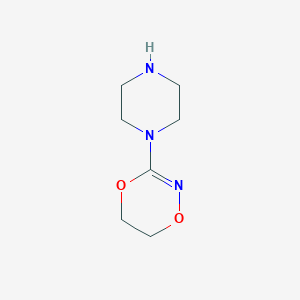


![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
